1-(3-Methoxypropanoyl)piperidine-4-carboxylic acid

Description

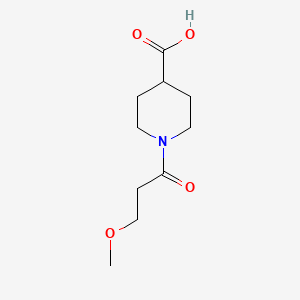

1-(3-Methoxypropanoyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a methoxypropanoyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-(3-methoxypropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-15-7-4-9(12)11-5-2-8(3-6-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYPAZRHYSNYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxypropanoyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with 3-methoxypropanoic acid under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, or cyclization .

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of protective groups, selective functionalization, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(3-Methoxypropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1.1. Neuropharmacology

One of the significant applications of 1-(3-Methoxypropanoyl)piperidine-4-carboxylic acid is in the field of neuropharmacology. Research indicates that derivatives of piperidine compounds can serve as inhibitors for neurotransmitter transporters, particularly for gamma-aminobutyric acid (GABA) transporters. This inhibition can potentially lead to therapeutic effects in conditions characterized by GABAergic dysfunction, such as anxiety disorders and epilepsy .

Table 1: Inhibitory Activity Against GABA Transporters

1.2. Antioxidant Properties

The compound has also been studied for its antioxidant properties. It has been shown to inhibit lipid peroxidation and oxidative protein glycation, which are critical in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease . The antioxidant activity can be attributed to the compound's ability to scavenge free radicals and reduce oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | Lipid Peroxidation Inhibition (%) | Protein Glycation Inhibition (%) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Standard Antioxidants (e.g., BHT) | TBD | TBD |

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties, which can be beneficial in treating inflammatory conditions. Its efficacy has been demonstrated through in vivo studies where it reduced edema in animal models . This property may make it a candidate for further development into anti-inflammatory medications.

Table 3: Anti-inflammatory Efficacy

Potential for Cancer Treatment

There is emerging evidence suggesting that piperidine derivatives, including this compound, may have cytotoxic effects against certain cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in vitro, which warrants further investigation into their potential as anticancer agents .

Table 4: Cytotoxicity Against Cancer Cell Lines

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure: Ethoxycarbonyl group at the 1-position (vs. methoxypropanoyl in the target compound).

- Properties: The ethoxy group increases lipophilicity (clogP ≈ 1.2) compared to the methoxypropanoyl substituent (clogP ≈ 0.8).

- Synthesis: Prepared via alkaline hydrolysis of ethyl esters, contrasting with the target compound’s synthesis, which likely involves coupling of 3-methoxypropanoyl chloride to piperidine-4-carboxylic acid .

3-{4-(Methoxycarbonyl)-4-[phenyl(propanoyl)amino]piperidin-1-yl}propanoic Acid

- Structure: Dual substituents at the 4-position (methoxycarbonyl and phenylpropanoylamino) with a propanoic acid side chain.

- Properties: The phenylpropanoylamino group introduces aromatic interactions, enhancing receptor binding affinity in some contexts. However, the bulky substituents reduce solubility (LogS ≈ -3.5) compared to the simpler 1-(3-methoxypropanoyl) derivative (LogS ≈ -2.1) .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

- Structure : Trifluoromethylpyridyl group at the 1-position.

- Properties : The electron-withdrawing trifluoromethyl group increases acidity (pKa ≈ 3.8) and metabolic resistance. This compound exhibits higher BBB permeability (BBB score ≈ 0.6) compared to the target compound (BBB score ≈ 0.3), making it more suitable for CNS-targeted therapies .

Functional Group Modifications

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Structure : tert-Butoxycarbonyl (Boc) protecting group at the 1-position and phenyl group at the 4-position.

- Properties: The Boc group enhances synthetic versatility but reduces bioavailability due to hydrolysis susceptibility.

1-{[4-(Methoxycarbonylamino)phenyl]sulfonyl}piperidine-4-carboxylic Acid

- Structure: Sulfonyl and methoxycarbonylamino groups on the aromatic ring.

- Properties : The sulfonyl group improves water solubility (TPSA ≈ 120 Ų vs. 70 Ų for the target compound) but may reduce cell permeability due to increased polarity. This derivative is often used in protease inhibition studies .

Antibacterial Quinolone Derivatives

- Example: 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Activity: Incorporation of a fluoroquinolone scaffold enhances DNA gyrase inhibition (IC₅₀ ≈ 0.8 nM). The target compound lacks this scaffold, suggesting divergent therapeutic applications .

PDE5 Inhibitors

- Example: 1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid.

- Activity: The pyrazolopyrimidine moiety confers potent PDE5 inhibition (IC₅₀ ≈ 1.2 nM). The target compound’s methoxypropanoyl group may instead favor kinase or protease modulation .

Biological Activity

1-(3-Methoxypropanoyl)piperidine-4-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 3-methoxypropanoyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of 4-hydroxypiperidine with a substituted cyanogen to introduce an amide functional group, followed by hydrolysis to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , influencing biochemical pathways related to cellular processes. Specific studies highlight its potential to inhibit certain enzymes, thus modulating metabolic pathways critical for disease processes.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often exhibit significant antimicrobial properties. For instance, studies on similar piperidine derivatives have demonstrated broad-spectrum antibacterial activity against gram-positive bacteria, suggesting that this compound may share similar properties .

Anticancer Potential

The anticancer activity of related compounds has been evaluated using various cancer cell lines. For example, compounds with structural similarities have shown antiproliferative effects in vitro, indicating that this compound could potentially inhibit cancer cell growth through similar mechanisms. The IC50 values from related studies suggest a promising therapeutic window for further exploration .

Enzyme Inhibition

Studies have reported that piperidine derivatives can act as inhibitors for specific enzymes involved in metabolic disorders. For example, some compounds exhibit inhibition of Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. This suggests that this compound may also possess anti-diabetic properties through enzyme modulation .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.